N-Carboxyethylrhodanine

Beschreibung

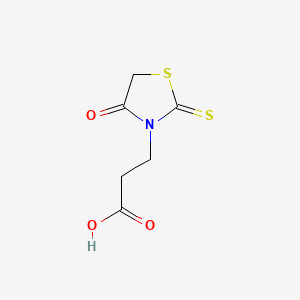

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S2/c8-4-3-12-6(11)7(4)2-1-5(9)10/h1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWAHCTPCIUXXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220494 | |

| Record name | 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7025-19-6 | |

| Record name | 3-(4-Oxo-2-thioxothiazolidin-3-yl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7025-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007025196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7025-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Thiazolidinepropionic acid, 4-oxo-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-2-thioxothiazolidine-3-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Carboxyethylrhodanine and Its Derivatives

Classical Organic Synthesis Routes for N-Carboxyethylrhodanine

Traditional methods for constructing the rhodanine (B49660) ring system have been well-established, providing reliable, albeit sometimes lengthy, routes to these heterocyclic compounds.

Reaction of Thiourea (B124793) and Thioglycolic Acid Derivatives

A fundamental and straightforward approach to the rhodanine skeleton involves the reaction between thioureas and thioglycolic acid. researchgate.net This method is atom-economical and can be catalyzed by a protic acid to produce not only the basic rhodanine structure but also N-substituted derivatives in good yields. researchgate.net The reaction proceeds through the condensation of the two components, where the amine groups of thiourea react with the carboxylic acid and the thiol group of thioglycolic acid, leading to the formation of the five-membered thioxothiazolidinone ring after cyclization and dehydration.

Three-Component Coupling Reactions Utilizing Carbon Disulfide and Amines

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency and ability to generate molecular complexity in a single step. For rhodanine derivatives, a one-pot, three-component reaction has been developed utilizing a primary amine, carbon disulfide, and a suitable Michael acceptor like maleic anhydride (B1165640) in water. researchgate.net This process involves the initial reaction of the amine with carbon disulfide to form a dithiocarbamate (B8719985) intermediate. This intermediate then participates in a sequential Michael addition to the maleic anhydride, followed by an intramolecular amide bond formation to construct the rhodanine ring. researchgate.net These MCRs are advantageous due to their high atom economy, often shorter reaction times, and simple operational setups. researchgate.net

Condensation Reactions with Carbonyl Compounds

While the core rhodanine structure can be built through the methods above, derivatization, particularly at the 5-position, is commonly achieved through condensation reactions with carbonyl compounds. The most prominent of these is the Knoevenagel condensation. In this reaction, the active methylene (B1212753) group at the C-5 position of the rhodanine ring reacts with an aldehyde or ketone, typically in the presence of a base catalyst. This reaction is a key step for creating a wide array of 5-arylidene rhodanine derivatives, which are extensively studied for various applications. researchgate.net The reaction involves the formation of a carbon-carbon double bond, extending the conjugation of the system. libretexts.orglibretexts.org

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce environmental impact by minimizing waste, lowering energy consumption, and using less hazardous substances. ijbpas.comjddhs.comepa.gov

Microwave-Assisted Synthesis (MAS) of this compound Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.comyoutube.com The application of microwave irradiation to the synthesis of rhodanine derivatives has been shown to dramatically reduce reaction times and improve yields. nih.govresearchgate.net For instance, condensation reactions that might take several hours under conventional heating can often be completed in a matter of minutes using microwave technology. nih.gov This acceleration is attributed to the efficient and rapid heating of the reaction mixture. ajgreenchem.comquora.com

The following table compares the synthesis of various rhodanine-derived imines using conventional heating versus microwave irradiation, illustrating the improvements in reaction time and yield. nih.gov

| Product | Conventional Heating Time (h) | Conventional Heating Yield (%) | Microwave Irradiation Time (min) | Microwave Irradiation Yield (%) |

| 1a | 12 | 73 | 30 | 88 |

| 1b | 10 | 69 | 30 | 85 |

| 1c | 6 | 65 | 10 | 93 |

| 1d | 12 | 68 | 30 | 82 |

| 1e | 24 | 48 | 30 | 57 |

| 1f | 10 | 70 | 30 | 86 |

| 1g | 12 | 69 | 30 | 85 |

| 1h | 12 | 72 | 30 | 88 |

This interactive table is based on data for rhodamine-derived imines, demonstrating the general advantages of MAS in related heterocyclic chemistry. nih.gov

Principles and Advantages of Microwave Irradiation in Rhodanine Chemistry

Microwave irradiation accelerates chemical reactions through a unique heating mechanism. quora.com Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, causing them to rotate rapidly and generate heat. This leads to rapid, uniform, and selective heating throughout the bulk of the material. ajgreenchem.comquora.com

The key advantages of using microwave irradiation in the synthesis of rhodanine derivatives include:

Increased Reaction Rates: The rapid heating often leads to spectacular acceleration in reaction rates. ajgreenchem.comquora.com

Shorter Reaction Times: Reactions can be completed in minutes instead of hours. nih.govnih.gov

Energy Efficiency: By heating only the reaction vessel and its contents, microwave synthesis consumes less energy compared to conventional oil baths or heating mantles. mdpi.comyoutube.com

Greener Synthesis: The efficiency of MAS often allows for the use of less solvent or even solvent-free conditions, which is environmentally beneficial. ajgreenchem.comresearchgate.net

Mechanistic Considerations of Microwave-Enhanced Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The efficiency of microwave heating stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This is in contrast to conventional heating, where heat is transferred through the vessel walls, which can result in uneven temperature distribution and the formation of byproducts.

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction. In dipolar polarization, polar molecules, such as the reactants and solvents in the synthesis of this compound, attempt to align themselves with the oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to a rapid increase in temperature. Ionic conduction involves the migration of ions in the reaction mixture under the influence of the microwave's electric field, which also contributes to the heating effect.

The advantages of microwave irradiation in the synthesis of rhodanine derivatives are significant. The rapid and uniform heating minimizes the formation of side products and allows for the use of higher temperatures than are typically achievable with conventional heating, which can dramatically accelerate the reaction rate. For instance, reactions that might take several hours under reflux conditions can often be completed in a matter of minutes in a microwave reactor. This rapid and clean reaction profile is particularly advantageous in the construction of the rhodanine ring and in subsequent derivatization steps.

Phosphine-Catalyzed Tandem Processes for Rhodanine Derivatives

Phosphine-catalyzed reactions have gained prominence in organic synthesis due to their unique reactivity and ability to facilitate a variety of transformations under mild conditions. In the context of rhodanine synthesis, phosphine (B1218219) catalysis offers an elegant approach for the construction of the heterocyclic core through tandem reactions.

One notable example is the phosphine-catalyzed tandem umpolung addition and intramolecular cyclization of bifunctional sulfur pronucleophiles on arylpropiolates. nih.govnih.gov In this process, the phosphine catalyst initially adds to the arylpropiolate, reversing its polarity (umpolung). This allows for a subsequent nucleophilic attack by a dithiocarbamate, which is generated in situ. The resulting intermediate then undergoes an intramolecular cyclization to furnish the rhodanine ring. This tandem sequence allows for the construction of the rhodanine scaffold in a single, efficient step from readily available starting materials. The use of a phosphine catalyst is crucial for the success of this transformation, as it enables the key umpolung addition that triggers the cascade reaction.

The reaction is typically carried out under neutral conditions, which is a significant advantage as it avoids the need for harsh acids or bases that could lead to side reactions or decomposition of sensitive functional groups. This methodology provides a powerful and versatile tool for the synthesis of a wide range of rhodanine derivatives with diverse substitution patterns.

Exploration of Organocatalysis in this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis and offers a green and sustainable alternative to metal-based catalysts. While the direct application of organocatalysis to the synthesis of this compound is an emerging area, the principles of organocatalysis have been successfully applied to the synthesis of related thiazolidinone scaffolds and in asymmetric reactions involving these heterocycles.

For instance, proline and its derivatives, which are well-known organocatalysts, have been used to catalyze asymmetric aldol (B89426) reactions. eurekaselect.com Thiazolidine-4-carboxylic acid-based organocatalysts have also been synthesized and successfully employed in direct asymmetric aldol reactions between aliphatic ketones and aromatic aldehydes under solvent-free conditions. eurekaselect.com These examples highlight the potential of organocatalysis to control the stereochemistry of reactions involving thiazolidinone-type structures.

The development of organocatalytic methods for the synthesis of the this compound ring itself is a promising avenue for future research. Such methods could offer advantages in terms of cost, toxicity, and environmental impact compared to traditional synthetic routes. The exploration of chiral organocatalysts could also open up new possibilities for the asymmetric synthesis of this compound derivatives, providing access to enantiomerically pure compounds with potentially enhanced biological activity.

Derivatization Strategies for Enhancing this compound Bioactivity

The biological activity of this compound can be significantly modulated by the introduction of various substituents at different positions of the rhodanine ring. The C-5 and N-3 positions are particularly important for derivatization, as modifications at these sites have been shown to have a profound impact on the pharmacological properties of the resulting compounds. f1000research.com

Knoevenagel Condensation for C-5 Substituted this compound Derivatives

The Knoevenagel condensation is a cornerstone of rhodanine chemistry, providing a straightforward and efficient method for the introduction of a wide range of substituents at the C-5 position. nih.govresearchgate.net This reaction involves the condensation of the active methylene group at the C-5 position of the this compound ring with an aldehyde or ketone, typically in the presence of a basic catalyst. nih.govresearchgate.net

The reaction proceeds through the formation of an enolate intermediate, which then attacks the carbonyl group of the aldehyde or ketone. Subsequent dehydration leads to the formation of a C=C double bond, resulting in a 5-arylidene or 5-alkylidene this compound derivative. A variety of catalysts can be employed for this transformation, including piperidine, sodium acetate, and ammonium (B1175870) salts. nih.gov

Microwave irradiation has been shown to be particularly effective in promoting the Knoevenagel condensation, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. organic-chemistry.org The versatility of the Knoevenagel condensation allows for the introduction of a vast array of aromatic and heterocyclic aldehydes, leading to the synthesis of large libraries of C-5 substituted this compound derivatives for biological screening.

Table 1: Examples of Knoevenagel Condensation for C-5 Substituted Rhodanine Derivatives

| Aldehyde Reactant | Catalyst | Reaction Conditions | Resulting C-5 Substituent |

| Benzaldehyde | Piperidine | Ethanol, Reflux | Benzylidene |

| 4-Nitrobenzaldehyde | Sodium Acetate | Acetic Acid, Heat | 4-Nitrobenzylidene |

| 2-Pyridinecarboxaldehyde | NH4OH/NH4Cl | Ethanol, Reflux | 2-Pyridylmethylidene mdpi.com |

| Cinnamaldehyde (B126680) | Triethylamine | Ethanol, Reflux | Cinnamylidene nih.gov |

N-3 Substitution Patterns and Their Synthetic Routes

Synthetic routes to N-3 substituted rhodanines generally fall into two categories: modification of a pre-formed rhodanine ring or construction of the rhodanine ring with the desired N-3 substituent already in place. In the former approach, a rhodanine with a reactive handle at the N-3 position, such as an amino group, can be further functionalized. For example, 3-aminorhodanine can serve as a versatile intermediate for the synthesis of a variety of N-3 substituted derivatives through reactions such as Schiff base formation. f1000research.com

Alternatively, and more commonly, the N-3 substituent is introduced during the construction of the rhodanine ring itself. This is often achieved by starting with a primary amine bearing the desired substituent. For example, the reaction of a primary amine with carbon disulfide and a haloacetic acid derivative is a common method for the synthesis of N-substituted rhodanines. nih.gov This approach allows for the incorporation of a wide range of alkyl, aryl, and heterocyclic moieties at the N-3 position.

Table 2: General Synthetic Routes for N-3 Substituted Rhodanines

| Starting Materials | Key Reaction | Type of N-3 Substituent |

| Primary Amine, Carbon Disulfide, Haloacetic Acid | Cyclocondensation | Alkyl, Aryl, Heterocyclic nih.gov |

| 3-Aminorhodanine, Aldehyde/Ketone | Schiff Base Formation | Imino derivatives f1000research.com |

| Rhodanine, Alkyl Halide | N-Alkylation | Alkyl |

Introduction of Diverse Chemical Moieties (e.g., Arylidene, Cinnamoyl, Quinazoline (B50416) Scaffolds)

To further explore the chemical space and enhance the biological activity of this compound, various chemical moieties can be introduced, most commonly at the C-5 position via the Knoevenagel condensation.

Arylidene Scaffolds: The introduction of arylidene groups is the most common derivatization strategy for rhodanines. As discussed in the Knoevenagel condensation section, a wide variety of substituted benzaldehydes and other aromatic aldehydes can be reacted with this compound to yield the corresponding 5-arylidene derivatives. The electronic and steric properties of the substituents on the aromatic ring can have a significant impact on the biological activity of the final compound. acs.org

Cinnamoyl Scaffolds: The cinnamoyl moiety, which contains an α,β-unsaturated carbonyl system, can also be introduced at the C-5 position. This is achieved through the Knoevenagel condensation of this compound with cinnamaldehyde or a substituted cinnamaldehyde. nih.gov The resulting 5-cinnamylidene-N-Carboxyethylrhodanine derivatives possess an extended conjugated system, which can influence their electronic properties and biological activity.

Quinazoline Scaffolds: Quinazoline and quinazolinone moieties are important pharmacophores found in numerous biologically active compounds. nih.gov These scaffolds can be incorporated into this compound derivatives to create hybrid molecules with potentially enhanced or novel therapeutic properties. A common synthetic strategy involves the Knoevenagel condensation of an aldehyde-functionalized quinazoline or quinazolinone with this compound. nih.gov This approach allows for the modular synthesis of a diverse range of quinazoline-rhodanine conjugates.

Table 3: Introduction of Diverse Moieties at the C-5 Position

| Moiety to be Introduced | Synthetic Strategy | Key Reactant with this compound |

| Arylidene | Knoevenagel Condensation | Substituted Benzaldehyde |

| Cinnamoyl | Knoevenagel Condensation | Cinnamaldehyde nih.gov |

| Quinazoline | Knoevenagel Condensation | Quinazoline-carbaldehyde nih.gov |

Pharmacological and Biological Investigations of N Carboxyethylrhodanine and Its Analogs

Anticancer Activity and Mechanisms of Action

The anticancer profile of N-Carboxyethylrhodanine and its analogs is attributed to their multifaceted mechanisms of action, which include halting the proliferation of cancer cells, triggering apoptosis, and inhibiting critical signaling pathways that drive tumor growth and survival. nih.gov

This compound and its derivatives have demonstrated cytotoxic effects across a range of human cancer cell lines. The parent compound, identified as 3-α-carboxyethyl rhodanine (B49660), was reported to be potent against the HeLa (human cervical cancer) cell line with an IC₅₀ value of 200 µg/mL. nih.gov Further modifications to this structure have led to enhanced activity; for instance, a 5-benzylidene derivative of 3-α-carboxyethyl rhodanine showed a 52% inhibition of HeLa cell growth. nih.gov

The antiproliferative activity of rhodanine derivatives has been evaluated in numerous studies. One such study investigated a series of rhodanine compounds against cell lines including HeLa and K562 (leukemia). researchgate.netbenthamscience.com Other research has focused on different rhodanine-based structures, such as N-benzenesulfonylguanidine derivatives, which showed selective cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. mdpi.com For example, one derivative displayed an IC₅₀ of 19 μM against MCF-7 cells, while another showed an IC₅₀ of 12 μM against HCT-116 cells. mdpi.com Similarly, studies on rhodanine-piperazine hybrids have revealed inhibitory activity against MCF-7 cells. nih.gov The diverse anticancer potential is further highlighted by research on unrelated natural product extracts, which have also been tested against cell lines like MCF-7, HeLa, and A2780 (ovarian cancer), confirming the utility of these lines in anticancer screening. nih.gov

| Compound/Derivative | Cell Line | Activity | Reference |

|---|---|---|---|

| 3-α-carboxyethyl rhodanine | HeLa | IC₅₀ = 200 µg/mL | nih.gov |

| 3-α-carboxy ethyl-5-benzylidene rhodanine | HeLa | 52% growth inhibition | nih.gov |

| N-Benzenesulfonylguanidine Derivative 7 | MCF-7 | IC₅₀ = 19 µM | mdpi.com |

| N-Benzenesulfonylguanidine Derivative 7 | HCT-116 | IC₅₀ = 12 µM | mdpi.com |

| 4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid | A2780 | IC₅₀ = 4.4 µM | nih.gov |

A key mechanism underlying the anticancer effects of rhodanine derivatives is the induction of apoptosis, or programmed cell death. nih.gov Research indicates that rhodanines can trigger this process through the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. nih.gov

Detailed mechanistic studies on N-glucosylated rhodanine derivatives have provided further insight. One such analog demonstrated a significant, 65.6-fold increase in apoptotic cell death in HepG2 (liver cancer) cells. acs.org This was accompanied by an upregulation of pro-apoptotic genes, including P53, Bax, and caspases-3, 8, and 9, alongside a downregulation of the anti-apoptotic Bcl-2 gene. acs.org Another study on a glucosylated rhodanine found it induced total apoptosis in 34.73% of HepG2 cells and similarly upregulated apoptosis-related genes while inhibiting Bcl-2 expression. nih.gov This targeted activation of the apoptotic cascade underscores the therapeutic potential of the rhodanine scaffold.

The anticancer activity of this compound analogs is linked to their ability to interact with and inhibit specific molecular targets and signaling pathways crucial for tumor growth and angiogenesis.

The rhodanine scaffold has been effectively utilized in the design of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. nih.gov Several studies have reported the synthesis of rhodanine-based compounds specifically designed to target EGFR. researchgate.net For example, a series of novel rhodanine and thiazolidinedione derivatives were developed and screened for EGFR inhibition, with some compounds showing highly potent activity with IC₅₀ values below 10 nM. researchgate.net The strategic design of rhodanine-piperazine hybrids has also been explored as a means to inhibit EGFR, among other tyrosine kinases. nih.govnih.gov

Expanding on the multitargeted approach, rhodanine derivatives have been engineered to interact with other critical receptor tyrosine kinases like HER2 (Human Epidermal Growth Factor Receptor 2) and VEGFR (Vascular Endothelial Growth Factor Receptor). nih.govnih.gov A series of rhodanine-piperazine hybrids were specifically designed and synthesized to target VEGFR, EGFR, and HER2. nih.gov Molecular docking and dynamics simulations confirmed favorable and stable binding interactions of these hybrid molecules with all three receptors, highlighting their potential as multi-kinase inhibitors for treating cancers that rely on these pathways, such as certain subtypes of breast cancer. nih.govnih.gov

Certain rhodanine analogs exert their anticancer effects through direct interaction with DNA. Studies on S-glucosylated rhodanines have revealed a mechanism involving DNA intercalation and the inhibition of topoisomerase II, a crucial enzyme for DNA replication and repair. nih.gov One lead compound from this series demonstrated potent topoisomerase II inhibition with an IC₅₀ value of 6.9 µM and effective DNA intercalation with an IC₅₀ of 19.6 µM. nih.gov This mode of action, which directly targets DNA integrity and function, represents another significant pathway through which rhodanine derivatives can induce cancer cell death.

Molecular Targets and Signaling Pathways

Other Proposed Mechanisms (e.g., S-phase arrest)

Beyond well-defined targets, some rhodanine derivatives have been observed to induce cell cycle arrest, particularly in the S-phase, which is characterized by DNA replication. For instance, the rhodanine derivative 5-benzylidene-3-ethyl-rhodanine has been shown to cause S-phase arrest and interfere with DNA replication in leukemia cells. nih.govmdpi.com This disruption of the cell cycle can ultimately lead to apoptosis, or programmed cell death. nih.govmdpi.com Similarly, treatment of HepG2 cells with certain glucosylated rhodanine derivatives resulted in the accumulation of cells in the S-phase of the cell cycle, suggesting an interference with DNA synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

The anticancer potential of rhodanine derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how modifications to a molecule's structure affect its biological activity, have provided valuable insights for designing more potent and selective anticancer agents.

Influence of N-3 Substituents (e.g., -CH2COOH, -CH(CH3)COOH, lipophilic groups)

Modifications at the N-3 position of the rhodanine ring have a significant impact on the anticancer activity of these compounds.

Small Carboxylic Acid Groups: The introduction of small acidic groups like -CH2COOH (carboxymethyl) and -CH(CH3)COOH (carboxyethyl) at the N-3 position has been shown to enhance antiproliferative activity. For example, N-substituted compounds with these groups demonstrated potent activity against the human chronic myelogenous leukemia cell line K562. nih.gov Specifically, 3-α-carboxyethyl rhodanine was also found to be effective against the HeLa human cervical cancer cell line. nih.govmdpi.com

Lipophilic Groups: The addition of lipophilic (fat-loving) groups at the N-3 position can also improve anticancer efficacy. It is thought that these groups may enhance the permeability of the compound across cell membranes, leading to higher intracellular concentrations. mdpi.com For example, introducing a -CH2COOC2H5 group has been suggested to improve the anticancer activity of rhodanine derivatives. mdpi.com

Steric Effects: A general trend observed in SAR studies is that the size of the substituent at the N-3 position plays a crucial role. An increase in the size of the N-substituent, regardless of whether it is hydrophilic or hydrophobic, tends to decrease the anticancer activity. nih.govmdpi.com This suggests that steric hindrance may interfere with the compound's ability to bind to its biological target. nih.gov

Table 1: Influence of N-3 Substituents on Anticancer Activity

| N-3 Substituent | Compound Example | Cancer Cell Line | Activity | Reference |

|---|---|---|---|---|

| -CH2COOH | N-carboxymethylrhodanine | K562 (leukemia) | Potent | nih.gov |

| -CH(CH3)COOH | 3-α-carboxyethyl rhodanine | K562 (leukemia), HeLa (cervical) | Potent | nih.govmdpi.com |

| Lipophilic groups | e.g., -CH2COOC2H5 | General | May improve activity | mdpi.com |

Impact of C-5 Substituents (e.g., benzylidene, cinnamylidene, electron-donating/withdrawing groups)

The C-5 position of the rhodanine ring is another critical site for modification that significantly influences anticancer activity.

Benzylidene and Naphthylidene Groups: The introduction of a benzylidene group at the C-5 position has been shown to be favorable for inhibitory potency against certain enzymes, such as PRL-3, which is a potential therapeutic target in cancer. nih.gov In one study, a 5-benzylidene rhodanine derivative was more active than its 5-naphthylidene counterpart. nih.gov

Cinnamylidene Groups: Derivatives with a cinnamylidene moiety at the C-5 position have demonstrated significant anticancer activity. For instance, a 3,5-disubstituted derivative with a cinnamoyl group showed substantial inhibition of MCF-7 breast cancer cell growth. nih.gov

Substituted Aryl Groups: The nature of the substituents on the aryl ring at the C-5 position also plays a role. For example, in a series of 5-[4-(arylmethylideneamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ylidene]-2-thioxo-1,3-thiazolidin-4-ones, the compound with a less massive aryl substituent was more potent against the MCF-7 cell line. nih.gov Conversely, a 4-methoxybenzylidene group at C-5 showed good inhibitory activity against the same cell line. nih.gov

Heterocyclic Groups: The presence of a heterocyclic moiety at the C-5 position appears to be more favorable for good anticancer activity compared to an aryl substituent. nih.gov

It is also noteworthy that compounds with simultaneous substitutions at both the N-3 and C-5 positions of the rhodanine ring generally exhibit increased anticancer activity compared to their monosubstituted counterparts. nih.gov

Steric and Electronic Effects on Activity

Both steric (size and shape of the molecule) and electronic (distribution of electrons) properties of this compound analogs play a crucial role in their anticancer activity.

Steric Effects: As previously mentioned, the size of the substituent at the N-3 position can have a significant impact, with larger groups generally leading to decreased activity due to steric hindrance. nih.gov This suggests that the binding pocket of the biological target is sensitive to the size of the rhodanine derivative.

Quantitative structure-activity relationship (QSAR) studies have further highlighted the importance of electronic properties. Descriptors related to the polarizability of atoms in the outer region of the molecules have been included in successful QSAR models for predicting the cytotoxic activity of rhodanine derivatives. nih.gov

Anti-Diabetic Potential and PPARγ Agonism

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. frontiersin.org Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. semanticscholar.org Interestingly, some rhodanine derivatives have been identified as novel PPARγ agonists, suggesting their potential as anti-diabetic agents. nih.gov

This compound Derivatives as PPARγ Ligands

Through high-throughput screening of a diverse chemical library, a rhodanine-containing compound was identified as a hit with binding affinity to PPARγ. nih.gov This discovery prompted the synthesis and evaluation of a series of rhodanine derivatives to explore their potential as PPARγ modulators. nih.gov

Several of these synthesized rhodanine derivatives demonstrated agonist activities in both cotransfection and pre-adipocyte differentiation assays, indicating their ability to activate PPARγ and promote adipogenesis, a key function of this receptor. nih.gov To mitigate potential cytotoxicity associated with the rhodanine core, modifications such as replacing the sulfur atom with an oxygen atom were explored. While this change led to a decrease in receptor-binding affinities, the modified analogs generally maintained their agonist efficacy in cell-based assays. nih.gov One particular analog exhibited approximately 70% of the efficacy of the well-known PPARγ agonist, rosiglitazone, in both types of assays. nih.gov

These findings suggest that the rhodanine scaffold represents a promising starting point for the development of new PPARγ agonists. nih.gov Further optimization of the chemical structure of these derivatives could lead to the discovery of novel therapeutic agents for the management of type 2 diabetes.

Table 2: Investigated Rhodanine Derivatives as PPARγ Ligands

| Compound Modification | Effect on PPARγ Binding | Effect on PPARγ Agonist Efficacy | Reference |

|---|---|---|---|

| Core rhodanine structure | Displayed binding affinity | Inactive in cell-based assays | nih.gov |

| Series of synthesized derivatives | Varied | Several showed agonist activity | nih.gov |

Stimulation of Glucose Uptake and Metabolic Regulation

This compound and its analogs have been identified as compounds of interest in the regulation of glucose metabolism. Research into novel rhodanine (RD) derivatives has demonstrated their capacity to improve insulin (B600854) sensitivity by significantly increasing glucose uptake. nih.gov In studies conducted on βTC6 cells, both thiazolidinedione (TZD) and rhodanine derivatives were shown to enhance glucose uptake by a range of 17.0% to 155.0% compared to the control group. nih.gov

The mechanism underlying this enhanced glucose uptake is linked to the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose homeostasis. nih.gov The interaction of these rhodanine derivatives with PPAR-γ is believed to modulate the expression of genes involved in glucose utilization. nih.gov This is particularly significant in skeletal muscle, a primary site for glucose disposal, where the regulation of glucose transporter proteins like GLUT4 is crucial for maintaining systemic glucose balance. nih.govmedscape.org While insulin is the primary stimulator of GLUT4 translocation to the cell membrane, compounds that can enhance this process or act via parallel pathways are of significant therapeutic interest. medscape.orgadameetingnews.orgnih.gov The ability of rhodanine derivatives to increase glucose uptake suggests they play a role in these complex signaling pathways, thereby contributing to improved metabolic regulation. nih.gov

Table 1: Effect of Rhodanine (RD) Analogs on Glucose Uptake

| Compound Class | Improvement in Insulin Sensitivity (Glucose Uptake %) | Reference |

|---|---|---|

| Rhodanine (RD) Derivatives | 17% - 70% | nih.gov |

| Thiazolidinedione (TZD) Derivatives | 25% - 155% | nih.gov |

Antimicrobial Activity

Activity against Gram-Positive Bacteria (e.g., MRSA, Staphylococcus aureus, Bacillus cereus)

Derivatives of N-carboxyalkyl rhodanine have demonstrated significant inhibitory activity against a variety of Gram-positive bacteria. researchgate.netnih.gov This includes clinically important and often drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov Studies have reported that these compounds can achieve minimum inhibitory concentration (MIC) values in the range of 2–16 μg/mL against multidrug-resistant clinical isolates. researchgate.net

The bactericidal or bacteriostatic action extends to other Gram-positive pathogens like Staphylococcus aureus and Bacillus cereus. researchgate.netnih.govmdpi.comresearchgate.net The effectiveness of these rhodanine derivatives highlights their potential as a scaffold for the development of new antibacterial agents to combat infections caused by these organisms, which are a frequent cause of both community-acquired and nosocomial infections. nih.gov For instance, certain 5-benzylidene derivatives of rhodanine-3-isopropionic acid have exhibited good antibacterial activity against MRSA. nih.gov

Table 3: Antibacterial Activity of N-Carboxyalkyl Rhodanine Analogs against Gram-Positive Bacteria

| Compound Class | Target Bacteria | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| N-carboxymethyl rhodanines | Multidrug-resistant Gram-positive strains | 2 - 16 | researchgate.net |

| 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl acids | Gram-positive bacteria | 7.8 - 125 | mdpi.com |

Limited or No Activity against Gram-Negative Bacteria and Yeast

A consistent finding in the investigation of N-carboxyalkyl rhodanine derivatives is their selective spectrum of activity. While potent against Gram-positive bacteria, these compounds have shown a distinct lack of activity against Gram-negative bacteria and yeast strains. researchgate.netnih.govmdpi.com For example, studies have reported that even at concentrations as high as 64 μg/mL, certain N-carboxymethyl rhodanines exhibited no inhibitory effect on the Gram-negative bacterium Escherichia coli. researchgate.net

This selective inactivity suggests that the mechanism of action of these rhodanine compounds may be targeted towards cellular structures or metabolic pathways that are unique to Gram-positive bacteria. The fundamental difference in the cell wall structure between Gram-positive and Gram-negative bacteria—the latter possessing a protective outer membrane—is a likely factor contributing to this observed resistance. mdpi.com Similarly, the absence of activity against yeast indicates that the cellular targets of these compounds are not present or are not accessible in fungal organisms. nih.govmdpi.com

Influence of Substituents on Antibacterial Efficacy

The antibacterial potency of N-carboxyalkyl rhodanine derivatives is highly dependent on their chemical structure, with specific substituents playing a critical role in determining their efficacy. Research has shown that both the nature of the carboxyalkyl group at the N-3 position of the rhodanine ring and the type of substituent at the C-5 position significantly influence antibacterial activity. nih.gov

Several key structural-activity relationships have been identified:

N-3 Position Linker: The length of the carbon linker between the carboxylic group and the N-3 nitrogen atom affects activity. Derivatives with a shorter carbon linker, such as rhodanine-3-propionic acid, have demonstrated higher activity against Gram-positive bacteria compared to those with longer linkers. nih.gov Conversely, for a different series of compounds (5-pyridylmethylidene derivatives), the highest activity was observed in derivatives with a linker containing ten carbon atoms. mdpi.com

C-5 Position Substituent: The group attached at the C-5 position is a major determinant of efficacy. The presence of a hydrophobic arylidene group with electron-withdrawing substituents at this position has been shown to enhance antibacterial activity. nih.gov Furthermore, the size and nature of amino groups on a benzylidene substituent at C-5 also impact the compound's biological action. nih.gov For example, the presence of an N,N-diethylamine group in the aromatic system was found to be significant for biological activity. nih.gov

Anti-Inflammatory Properties

Rhodanine-containing compounds have been investigated for a range of biological activities, including anti-inflammatory properties. The core rhodanine structure serves as a versatile scaffold in medicinal chemistry for the development of agents targeting various pathological processes. While specific studies focusing exclusively on the anti-inflammatory effects of this compound are not extensively detailed in the provided context, related compounds containing the rhodanine core have been noted for their potential anti-inflammatory action. researchgate.net The mechanism by which such compounds may exert anti-inflammatory effects could involve the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes or pro-inflammatory cytokines. mdpi.commdpi.com Further research is necessary to specifically elucidate the anti-inflammatory profile of this compound and its direct analogs.

Antiviral Properties

The rhodanine core is recognized as a "privileged scaffold" in drug discovery, capable of interacting with a diverse range of biological targets, which has led to the investigation of its derivatives as potential antiviral agents. semanticscholar.org Research has demonstrated that modifications on the rhodanine ring can yield compounds with inhibitory effects against various viruses.

Rhodanine derivatives have been explored for activity against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and dengue virus. nih.gov For instance, certain rhodanine compounds have been identified as micromolar inhibitors of the HCV NS3 serine protease, an enzyme essential for viral replication. nih.gov Furthermore, novel series of rhodanine derivatives have shown the ability to inhibit HIV-1 and Herpes Simplex Virus (HSV-1 and 2) replication at nanomolar concentrations. mazums.ac.ir Some of these compounds are thought to act by blocking the early stages of viral replication, such as entry into the host cell. mazums.ac.ir In the context of the COVID-19 pandemic, some rhodanine-based compounds have also been investigated for their potential against SARS-CoV-2. semanticscholar.org Another area of research has been the synthesis of rhodanine-based structures as potential fusion intermediate inhibitors for the treatment of Human herpesvirus 6 (HHV-6) infections. One particular derivative demonstrated a significant and lasting inhibitory effect on viral replication, which was attributed to a specific combination of hydrophilic and hydrophobic substituents on the rhodanine moiety.

These findings underscore the potential of the rhodanine framework as a basis for the development of new antiviral therapies. The specific contribution of the N-carboxyethyl group to this activity remains an area for future investigation.

Antioxidant Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. This has prompted research into the antioxidant potential of various synthetic compounds, including rhodanine derivatives.

A study investigating a series of ten 5-benzylidene substituted rhodanine derivatives assessed their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. semanticscholar.org In this assay, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured by a decrease in absorbance, with the IC50 value representing the concentration of the antioxidant required to decrease the initial DPPH concentration by 50%. Ascorbic acid is commonly used as a standard for comparison.

The results indicated that the antioxidant activity varied depending on the substitution at the 5-position of the rhodanine ring. One compound in the series, featuring a 4-ethylbenzylidene and a 4-isopropylbenzylidene group, demonstrated the highest antioxidant activity with an IC50 value of 31.21 µg/ml. semanticscholar.org Other derivatives showed moderate to low activity. semanticscholar.org While these findings highlight that the rhodanine scaffold can be a carrier for antioxidant functionalities, the direct antioxidant contribution of the N-carboxyethyl group itself has not been specifically detailed in available research. Further studies are needed to elucidate the structure-activity relationships for antioxidant properties within this class of compounds.

| Compound ID | Substituent at C-5 | Antioxidant Activity (DPPH Assay) IC50 (µg/ml) |

| 3j | 4-ethylbenzylidene and 4–isopropyl benzylidene | 31.21 |

| 3b | - | 170.49 |

| 3f | - | 184.39 |

| 3d | - | 453.17 |

| Other Analogs (3a, 3c, 3e, 3g, 3h, 3i) | - | >500 |

| Ascorbic Acid (Standard) | - | <15.63 |

| Data sourced from a study on 5-benzylidene substituted rhodanine derivatives. semanticscholar.org |

Anthelmintic Drug Development

The rise of resistance to existing anthelmintic drugs necessitates the discovery of new chemical entities to combat parasitic worm infections in both humans and livestock. tandfonline.com The rhodanine scaffold has emerged as a promising starting point for the development of novel anthelmintics.

In a notable study, a series of sixteen cinnamylidene derivatives of rhodanine were synthesized and evaluated for their anthelmintic activity against the free-living nematode, Rhabditis sp. tandfonline.comresearchgate.net Among the tested compounds, one derivative, 5-(4′-methoxycinnamylidene)-rhodanine-3-ethanoic acid, displayed exceptionally high biological activity. researchgate.net This compound demonstrated a lethal concentration 50 (LC50) of 0.93 µg/µL, which was significantly more potent than the reference drug, albendazole (B1665689) (LC50 = 19.24 µg/µL). tandfonline.comresearchgate.net This finding highlights the potential of rhodanine-3-alkanoic acids in anthelmintic drug design. The high potency of this specific analog suggests that the combination of the rhodanine-3-ethanoic acid core with a substituted cinnamylidene group at the 5-position is crucial for its activity. researchgate.net

| Compound | Target Organism | Activity (LC50) |

| 5-(4′-methoxycinnamylidene)-rhodanine-3-ethanoic acid | Rhabditis sp. | 0.93 µg/µL |

| Albendazole (Reference Drug) | Rhabditis sp. | 19.24 µg/µL |

| Data from a study on cinnamylidene derivatives of rhodanine. tandfonline.comresearchgate.net |

This research provides a strong rationale for the further exploration of N-carboxyalkylrhodanine derivatives in the development of new treatments for parasitic infections.

Interaction with Biomolecules (e.g., Human Serum Albumin)

The interaction of drug candidates with plasma proteins, particularly Human Serum Albumin (HSA), is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. HSA, the most abundant protein in blood plasma, has multiple binding sites for a wide range of molecules. mdpi.com The study of these interactions is often carried out using spectroscopic techniques, such as fluorescence spectroscopy.

HSA possesses intrinsic fluorescence, primarily due to its tryptophan residues. When a small molecule binds to HSA, it can cause a decrease in this fluorescence intensity, a phenomenon known as fluorescence quenching. This quenching can occur through two primary mechanisms: dynamic quenching, which results from collisional encounters between the fluorophore (HSA) and the quencher (the small molecule), and static quenching, which arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. nih.govnih.gov

By analyzing the fluorescence quenching data at different temperatures using the Stern-Volmer equation, the mechanism of quenching can be determined. For static quenching, the quenching constant typically decreases with increasing temperature, whereas for dynamic quenching, the constant increases. nih.gov These studies can also provide valuable information about the binding affinity (binding constant, Ka) and the number of binding sites. For many drug-protein interactions, the binding process is spontaneous, driven by forces such as hydrophobic interactions and hydrogen bonding. nih.gov

The nature of the substituent at the N-3 position of the rhodanine ring, such as the carboxyethyl group, can significantly influence the molecule's interaction with biomolecules like HSA. The length and chemical properties of such "linker" groups can affect binding affinity.

Studies on other classes of molecules have shown that the length of an alkyl chain substituent can directly impact binding to serum albumin. For instance, research on aryl carboxylic acid derivatives has demonstrated that lengthening the carbon chain with a terminal carboxyl group enhances binding to HSA. nih.gov Conversely, introducing hydrophilic groups into the carbon chain can decrease binding. nih.gov In another study on catechin (B1668976) derivatives, substitution at the C-3 position was found to have an important influence on the binding affinity against serum albumin. mdpi.com An acyl substitution at this position increased the quenching constant in proportion to the carbon chain length of the acyl group when interacting with bovine serum albumin. mdpi.com

These findings suggest that the carboxyethyl group in this compound, which consists of a two-carbon linker attached to a carboxylic acid, likely plays a significant role in its potential interaction with HSA. The combination of the alkyl chain length and the terminal carboxyl group would be expected to influence the binding affinity and orientation within the binding pockets of the protein. nih.gov However, without direct experimental data for this compound, these effects remain speculative.

Advanced Research Techniques and Theoretical Investigations

Spectroscopic Characterization for Structural Elucidation

The unambiguous determination of the molecular structure of N-Carboxyethylrhodanine is accomplished through a combination of modern spectroscopic techniques. intertek.comtaylorandfrancis.com Each method provides unique information about the molecule's atomic composition, connectivity, and functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for structural elucidation. semanticscholar.orgresearchgate.net

¹H NMR (Proton NMR) spectroscopy identifies the different types of protons in the molecule based on their chemical environment. For this compound, it would reveal distinct signals for the protons on the ethyl chain, the methylene (B1212753) group within the rhodanine (B49660) ring, and the acidic proton of the carboxyl group.

¹³C NMR spectroscopy provides information on the carbon skeleton. researchgate.net It would show characteristic peaks for the carbonyl carbons, the thiocarbonyl carbon (C=S), the carbons in the heterocyclic ring, the ethyl chain, and the carboxyl group, confirming the complete carbon framework. researchgate.net

Two-dimensional NMR experiments, such as HSQC and HMBC, are often used to establish the connectivity between protons and carbons, confirming how the different fragments of the molecule are linked together. semanticscholar.org

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound with high accuracy and can offer clues about its structure through fragmentation patterns. intertek.comtaylorandfrancis.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition and molecular formula of this compound. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. taylorandfrancis.com The spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching vibrations of the carboxylic acid O-H group, the C=O groups (both in the ring and the carboxyl function), the C-N bond, and the C=S (thiocarbonyl) group. mdpi.com

A summary of expected spectroscopic data for this compound is presented below.

| Technique | Observed Feature | Structural Interpretation |

| ¹H NMR | Distinct signals for CH₂, CH, and COOH protons | Confirms the presence and connectivity of the ethyl and carboxyl groups. |

| ¹³C NMR | Resonances for C=O, C=S, and aliphatic carbons | Elucidates the complete carbon framework of the molecule. |

| Mass Spec. | Molecular ion peak corresponding to C₆H₇NO₃S₂ | Confirms the molecular weight and elemental composition. |

| FTIR | Absorption bands for O-H, C=O, and C=S stretching | Identifies key functional groups within the structure. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a specific protein target. nih.gov These studies are essential for understanding the potential mechanism of action of this compound derivatives at a molecular level. nih.gov

Docking simulations place the this compound scaffold into the active site of a target protein, revealing its binding mode. nih.gov Studies on rhodanine-containing compounds have shown that they can adopt specific conformations to fit snugly within the hydrophobic pockets and catalytic residues of an enzyme's active site. biorxiv.org The orientation is often governed by the need to form favorable interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the ligand-protein complex. biorxiv.orgdrugtargetreview.com The N-carboxyethyl group can play a significant role in positioning the molecule, potentially reaching out to interact with charged or polar residues at the periphery of the binding site.

The stability of the ligand-target complex is determined by a network of non-covalent interactions.

Hydrogen Bonding : Hydrogen bonds are critical for molecular recognition and binding affinity. nih.govyoutube.com The rhodanine core of this compound contains several hydrogen bond acceptors (the carbonyl oxygen and sulfur atoms) and the carboxyethyl tail provides both a donor (the -OH group) and an acceptor (the C=O group). youtube.com These groups can form crucial hydrogen bonds with amino acid residues like arginine, histidine, and aspartate within the protein's active site, anchoring the molecule in place. mdpi.comias.ac.in

Molecular Dynamics Simulations for Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations are used to study the dynamic behavior and stability of the protein-ligand complex over time. researchgate.netmdpi.com An MD simulation calculates the forces between atoms and their subsequent movements, providing a view of how the complex behaves in a simulated physiological environment. uni-muenchen.demdpi.com A key metric used to assess stability is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial docked positions. A stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its predicted pose and that the complex is stable. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. farmaciajournal.com By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.govresearchgate.net

QSAR models for N-substituted rhodanine derivatives have successfully used a combination of 2D and 3D descriptors to explain their cytotoxic activity. researchgate.net These descriptors quantify different aspects of the molecular structure. nih.govscienceopen.com

2D Descriptors : These are calculated from the 2D representation of the molecule. An example is ATSC7v , which is a Centred Broto-Moreau autocorrelation descriptor. It relates to the distribution of atomic van der Waals volumes across the molecule, providing information about its bulk and shape. researchgate.net

3D Descriptors : These descriptors require a 3D conformation of the molecule.

geomRadius (Geometrical Radius) is a size-based descriptor that reflects the spatial extent of the molecule. researchgate.net

RDF45i (Radial Distribution Function) is a descriptor that provides information about the interatomic distances within the molecule, weighted by ionic charge, giving insight into the 3D distribution of charge. researchgate.net

In a study on N-substituted rhodanine derivatives, these specific descriptors were found to be crucial in a model that successfully predicted the cytotoxic activity of the compounds, indicating that a combination of molecular size, shape, and charge distribution is key to their biological function. researchgate.net

| Descriptor Type | Example Descriptor | Information Encoded |

| 2D Descriptor | ATSC7v | Distribution of atomic van der Waals volumes |

| 3D Descriptor | geomRadius | Molecular size and spatial extent |

| 3D Descriptor | RDF45i | 3D interatomic distances weighted by ionic charge |

Model Validation and Predictive Capacity

In the computational study of this compound and related compounds, the development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a critical step in forecasting biological activity and physicochemical properties. The reliability of these models hinges on rigorous validation to ensure their robustness, stability, and predictive power.

Model validation is a multi-faceted process that confirms the reliability of a QSAR model. researchgate.net The primary goal is to assess how well the model can predict the properties of compounds not used in its development. mdpi.com Key statistical metrics are employed for this purpose. The coefficient of determination (R²) indicates the proportion of variance in the dependent variable that is predictable from the independent variables, with values closer to 1.0 suggesting a better fit. sciencepublishinggroup.com However, a high R² value alone is not sufficient, as it can result from overfitting the data.

To counteract this, internal validation techniques like leave-one-out (LOO) cross-validation are used. benthamdirect.com In this method, a model is built using all but one compound, and the activity of the excluded compound is predicted. This process is repeated for every compound, and the resulting cross-validated correlation coefficient (Q² or Q²_LOO) provides a more robust measure of the model's predictive ability. benthamdirect.comnih.gov For a QSAR model to be considered predictive, a Q² value greater than 0.5 is generally required.

External validation is considered the gold standard for evaluating a model's predictive capacity. researchgate.netd-nb.info This involves splitting the initial dataset into a training set, used to build the model, and an external test set, which is kept separate and used to assess the model's performance on new data. d-nb.info The predictive ability is often quantified by R²_pred, which is the squared correlation coefficient between the observed and predicted values for the test set. mdpi.com A robust model should have a high R²_pred value, typically greater than 0.6. benthamdirect.com

Studies on various series of rhodanine derivatives have successfully developed and validated QSAR models to predict activities such as anticancer and cytotoxic effects. For instance, a QSAR study on the cytotoxic activity of rhodanine derivatives against Human T-cell lymphoma yielded a model with satisfactory internal validation (R² = 0.75; Q²_LOO = 0.64). benthamdirect.comnih.gov Another study on N-substituted rhodanines developed a highly robust model with excellent validation metrics (R²_train = 0.913, Q²_LOO = 0.870, and R²_test = 0.848). researchgate.net These validated models demonstrate a strong predictive capacity, enabling the reliable estimation of biological activity for newly designed rhodanine-based compounds and guiding the synthesis of more potent therapeutic agents. sciencepublishinggroup.com

| Validation Parameter | Description | Typical Acceptance Criteria |

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q²_LOO (Cross-validation Coefficient) | Measures the internal predictive ability of the model. | > 0.5 |

| R²_pred (External Validation Coefficient) | Measures the predictive ability on an independent test set. | > 0.6 |

Theoretical Chemistry and Computational Studies

Theoretical and computational chemistry provide indispensable tools for understanding the electronic structure, stability, and reactivity of molecules like this compound at an atomic level. acs.org These methods allow researchers to calculate a wide range of molecular properties that are often difficult or impossible to measure experimentally. nih.gov By simulating molecular behavior, computational studies can elucidate reaction mechanisms, predict reactivity, and guide the rational design of new derivatives with desired properties. mdpi.com

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying rhodanine derivatives due to its favorable balance of accuracy and computational cost. researchgate.netscirp.org DFT calculations are used to determine the optimized molecular geometry, electronic structure, and a host of other properties. nih.govnih.gov A common approach involves using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311++G** to solve the Kohn-Sham equations. sciencepublishinggroup.comekb.eg

A primary application of DFT is the calculation of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scirp.org The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. mdpi.comscirp.org

DFT studies on various rhodanine derivatives have shown that substituents significantly influence these electronic parameters. For example, electron-donating groups tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electrophilicity. nih.govekb.eg These calculations provide a strong correlation with experimental observations, such as electrochemical redox potentials, validating the accuracy of the DFT approach for this class of compounds. mdpi.com

| Calculated Parameter | Significance | Example Trend in Rhodanine Derivatives |

| E_HOMO | Electron-donating ability | Increases with electron-donating substituents |

| E_LUMO | Electron-accepting ability | Decreases with electron-withdrawing substituents |

| ΔE (HOMO-LUMO Gap) | Chemical reactivity / Kinetic stability | Smaller gap indicates higher reactivity |

| Dipole Moment (µ) | Molecular polarity | Influenced by the symmetry and nature of substituents |

Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. ekb.eg The MESP map displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-deficient), which are prone to nucleophilic attack. researchgate.netrsc.org

For rhodanine derivatives, MESP maps consistently reveal specific patterns of reactivity. The regions of most negative potential (typically color-coded in red) are located around the carbonyl oxygen atom at the C4 position and the exocyclic sulfur atom at the C2 position. ekb.egresearchgate.net These sites are identified as the primary centers for electrophilic interactions. Conversely, the regions of positive potential (blue) are often found near the N-H proton (if unsubstituted) and the methylene protons at the C5 position, indicating sites for nucleophilic attack. scirp.org MESP analysis is thus invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the regioselectivity of chemical reactions involving the rhodanine scaffold. ekb.egresearchgate.net

The nucleophilicity of a molecule quantifies its ability to donate electrons to an electrophile. While a single, universally applied "nucleophilicity index" can be defined in several ways, the reactivity of rhodanine derivatives is often discussed using DFT-derived global reactivity descriptors. rsc.orgresearchgate.net These descriptors are calculated from the HOMO and LUMO energies obtained via DFT. scirp.org

Key indices include chemical potential (μ), chemical hardness (η), global softness (σ), and the global electrophilicity index (ω). mdpi.com Chemical hardness (η = (E_LUMO - E_HOMO)/2) measures the resistance of a molecule to change its electron configuration; softer molecules (with low η and high σ) are generally more reactive. nih.govscirp.org The electrophilicity index (ω = μ²/2η) quantifies the electron-accepting capability. mdpi.com

Studies on rhodanine derivatives have shown that substituents can tune these properties. For instance, a derivative with a high HOMO energy and low hardness value is predicted to be more nucleophilic and reactive. ekb.eg By comparing these calculated indices across a series of compounds, researchers can rank their relative nucleophilicity and reactivity, which often correlates well with experimentally observed biological activities. scirp.orgekb.eg

The chemical and biological properties of the rhodanine scaffold can be extensively modified by introducing different substituents at the N3 and C5 positions. Computational studies play a vital role in systematically investigating these substituent effects on molecular stability and reactivity. nih.govnih.govscispace.com

DFT calculations have demonstrated that both the electronic and steric nature of substituents significantly alters the geometry and electronic landscape of the rhodanine ring. acs.orgnih.gov Electron-donating groups (e.g., -OCH₃, -NH₂) generally increase the electron density on the rhodanine core, leading to higher HOMO energies and increased nucleophilicity, which can enhance reactivity in certain reactions. ekb.egnih.gov Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the electron density, lower the HOMO and LUMO energies, and can increase the molecule's electrophilicity. nih.gov

The stability of the molecule, often correlated with the HOMO-LUMO energy gap (ΔE), is also heavily influenced by substituents. A larger ΔE implies greater stability and lower reactivity. mdpi.comscirp.org For example, replacing a sulfur atom in the rhodanine ring with an oxygen atom was shown to increase the energy gap, indicating an increase in stability and a corresponding decrease in reactivity, which was consistent with experimental biological data. nih.gov These theoretical investigations allow for a rational understanding of structure-activity relationships, guiding the design of derivatives with tailored stability and reactivity profiles. researchgate.net

Microwave-assisted synthesis has emerged as a highly efficient method for preparing rhodanine derivatives, offering significant advantages over conventional heating methods. nih.govdntb.gov.ua Reactions conducted under microwave irradiation consistently show dramatic reductions in reaction time (from hours to minutes) and significant increases in product yields. nih.govrsc.org

The interpretation of these outcomes involves considering both thermal and potential non-thermal microwave effects. The primary effect is rapid, uniform heating of the reaction mixture, as polar solvents and reagents efficiently absorb microwave energy. iupac.org This leads to a rapid increase in temperature, accelerating the reaction rate according to the Arrhenius equation. In the synthesis of various rhodanine derivatives, this efficient energy transfer minimizes the formation of side products and leads to cleaner reactions with simpler work-up procedures. nih.govnih.gov

Emerging Applications and Material Science Research

N-Carboxyethylrhodanine in Material Science

While specific, large-scale applications of this compound in material science are still emerging, the foundational rhodanine (B49660) core is a subject of significant research. The ability to easily modify the rhodanine structure allows for the fine-tuning of its electronic and physical properties, making its derivatives valuable building blocks in materials development. tandfonline.comnih.gov

The rhodanine framework serves as a versatile scaffold for synthesizing novel materials with tailored characteristics. By introducing various substituents at different positions on the rhodanine ring, chemists can modulate properties such as solubility, stability, and electronic behavior. nih.gov This adaptability has been leveraged to create complex molecules like neocryptolepine–rhodanine hybrids and functionalized furans, which possess potential for new pharmacological or material applications. mdpi.com

A key strategy in material design involves embedding the rhodanine moiety within larger molecular structures. This approach can effectively tune the material's energy levels and optical properties. For instance, rhodanine units have been incorporated into the backbone of organic semiconductors to create novel n-type materials for optoelectronic applications. thieme-connect.de This demonstrates the role of the rhodanine core in developing materials with specific, desirable electronic characteristics.

The direct application of this compound in conducting polymers is not extensively documented; however, the fundamental electronic properties of the rhodanine core are highly relevant to this field. researchgate.netresearchgate.netnih.gov Rhodanine and its derivatives are known for their strong electron-withdrawing capabilities. nih.gov This characteristic makes them excellent candidates for use as electron-acceptor units in donor-acceptor (D-A) type organic molecules. thieme-connect.denih.gov These D-A systems are the foundation for many organic semiconductors, which are essential components in organic photovoltaics, organic thin-film transistors (OTFTs), and other electronic devices. thieme-connect.deacs.org

In the realm of sensor technology, rhodanine derivatives have been developed as chemosensors, often for the detection of metal ions. researchgate.net These sensors typically operate on principles of fluorescence or colorimetric change upon binding with the target analyte. The rhodanine structure can be functionalized with specific recognition units that selectively interact with the substance to be detected, leading to a measurable signal.

Utilization in Agricultural Chemistry

The application of heterocyclic compounds is a cornerstone of modern agrochemical research. However, the specific roles for this compound in this sector are not yet well-established in scientific literature.

The use of this compound as a direct precursor for the synthesis of commercial agrochemicals is not widely documented in available research. The development of new agrochemicals is a complex process, and while heterocyclic compounds are frequently explored for potential herbicidal, fungicidal, or insecticidal properties, specific synthetic routes originating from this compound have not been prominently reported.

There is currently no scientific evidence to suggest that this compound is used to enhance crop resilience. The field of crop resilience focuses on mitigating the effects of abiotic stressors such as drought, salinity, and extreme temperatures. nih.govcrodaagriculture.com Current strategies involve the application of biostimulants, which can include substances like protein hydrolysates, seaweed extracts, and phytohormones, or the development of genetically modified crops with enhanced stress tolerance. mdpi.comdoraagri.com Based on available information, this compound is not classified among the compounds utilized for these purposes.

Fluorescent Dye Applications in Biological and Medical Research

The rhodanine core, which is the central structure of this compound, is a vital component in the design of advanced fluorescent dyes. nih.gov Rhodamine and its derivatives are a well-established class of fluorophores known for their brightness and photostability, making them indispensable tools in biotechnology and medical research. researchgate.netsemanticscholar.orgrsc.org

Rhodanine derivatives serve as key building blocks for organic dyes used in a variety of biomedical applications, including live-cell imaging, proteomics, photo-dynamic therapy, and the development of fluorescent sensors. nih.gov Their utility stems from their robust chemical structure and favorable photophysical properties. rsc.orgnih.gov

A prominent strategy in modern dye design is the creation of acceptor-donor-acceptor (A-D-A) type molecules. In these systems, the rhodanine derivative often functions as a potent electron-acceptor group. nih.gov This molecular architecture can lead to dyes with highly desirable characteristics, such as significant Stokes shifts (the difference between the absorption and emission maxima) and emission in the red or near-infrared part of the spectrum, which is advantageous for deep-tissue imaging. nih.gov

An example of such a molecule is 2RDNTPA , a novel red fluorescent dye designed for biological imaging. This dye uses a rhodanine derivative as the electron acceptor, which contributes to its notable photophysical properties.

Photophysical Properties of a Rhodanine-Based Fluorescent Dye (2RDNTPA)

| Property | Value | Reference |

|---|---|---|

| Maximum Emission Wavelength | 629 nm | nih.gov |

| Stokes Shift | 244 nm | nih.gov |

| Photoluminescence Quantum Yield (PLQY) | 13% | nih.gov |

| Application | Imaging of living cancer cells (HepG2) | nih.gov |

This research demonstrates that the rhodanine scaffold is instrumental in developing sophisticated probes for visualizing complex biological processes with high clarity and minimal cell damage. nih.gov

Formation of Stable Complexes with Metal Ions

Research into rhodanine derivatives has demonstrated their ability to act as effective ligands for heavy metal ions. For instance, studies on compounds structurally similar to this compound, such as Rhodanine-N-acetic acid, have shown the formation of stable 1:1 complexes with transition metals like iron(III), manganese(III), and copper(II). mazums.ac.ir The complexation typically involves the sulfur and nitrogen atoms of the rhodanine ring, as well as the oxygen atoms of the carboxyl group, which together can effectively coordinate with a central metal ion. This multi-dentate coordination leads to the formation of stable chelate rings, which enhances the thermodynamic stability of the complexes.

While specific stability constants for this compound are not widely documented in publicly available literature, data for the closely related Rhodanine-N-acetic acid complexes provide insight into the expected behavior. The formation of these complexes is a key attribute that underpins their utility in various scientific and industrial fields.

Table 1: Metal Complexation Properties of Rhodanine-N-acetic Acid

| Metal Ion | Stoichiometry (Metal:Ligand) | Magnetic Properties |

| Fe(III) | 1:1 | Paramagnetic |

| Mn(III) | 1:1 | Paramagnetic |

| Cu(II) | 1:1 | Paramagnetic |

This data is based on research on Rhodanine-N-acetic acid, a structurally similar compound, and is presented to infer the potential complexing behavior of this compound. mazums.ac.ir

Role in Thermally Developable Photographic Elements

Thermally developable photographic materials, often referred to as photothermographic or "dry silver" materials, represent a significant application area where organic molecules like this compound can play a crucial role. These materials form a visible image upon heating after exposure to light, eliminating the need for wet chemical processing. The core components of such systems are a source of reducible silver ions (typically an organic silver salt), a photosensitive silver halide, and a reducing agent, all dispersed in a binder matrix. google.com

Table 2: Components of a Typical Thermally Developable Photographic Material

| Component | Function |